1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride

Catalog No.
S3030050
CAS No.
77808-78-7
M.F
C9H15ClN2O2
M. Wt
218.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochlor...

CAS Number

77808-78-7

Product Name

1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride

IUPAC Name

1-piperidin-4-ylpyrrolidine-2,5-dione;hydrochloride

Molecular Formula

C9H15ClN2O2

Molecular Weight

218.68

InChI

InChI=1S/C9H14N2O2.ClH/c12-8-1-2-9(13)11(8)7-3-5-10-6-4-7;/h7,10H,1-6H2;1H

InChI Key

RRBBAOKWSXVSCI-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C(=O)CCC2=O.Cl

solubility

not available
  • Cyclic Amine Scaffold: The presence of a piperidine ring, a six-membered cyclic amine, suggests potential applications in medicinal chemistry. Cyclic amines are a common functional group found in many biologically active molecules .
  • Succinimide Moiety: The pyrrolidine-2,5-dione moiety, also known as succinimide, can participate in various chemical reactions. In some cases, succinimide rings can be used as linkers to attach other molecules of interest .

1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring and a pyrrolidine-2,5-dione moiety. This compound is recognized for its potential as a versatile small molecule scaffold in medicinal chemistry, particularly due to its ability to interact with various biological targets. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications .

The chemical reactivity of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride primarily involves nucleophilic substitutions and cyclization reactions. The pyrrolidine-2,5-dione structure allows for the formation of derivatives through reactions with amines and other nucleophiles. These reactions can yield a variety of substituted compounds that may exhibit enhanced biological activity or altered pharmacokinetic properties .

1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride has shown promising biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a critical role in the metabolism of tryptophan and is implicated in various pathological conditions, including cancer and autoimmune diseases. Inhibition of IDO1 can enhance immune responses against tumors, making this compound a candidate for cancer therapy . Additionally, derivatives of this compound have demonstrated anticonvulsant properties in preclinical models, indicating potential applications in treating epilepsy .

The synthesis of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via the condensation of piperidine with pyrrolidine-2,5-dione under controlled conditions.
  • Mechanochemical Synthesis: Recent studies have explored mechanochemical methods to enhance yields and reduce reaction times by utilizing ball milling techniques .
  • Pharmaceutical Preparations: The synthesis can also include steps for preparing the hydrochloride salt form to improve solubility and stability for pharmaceutical use .

The primary applications of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride include:

  • Pharmaceutical Development: As an IDO1 inhibitor, it holds potential for developing therapies aimed at enhancing immune responses in cancer treatment.
  • Anticonvulsant Research: Its derivatives are being investigated for their efficacy in treating seizure disorders.
  • Chemical Biology: As a versatile scaffold, it can be utilized in the design of new compounds targeting various biological pathways .

Interaction studies involving 1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride have focused on its binding affinity to IDO1 and other biological targets. These studies typically employ techniques such as surface plasmon resonance and molecular docking simulations to elucidate the binding mechanisms and affinities. Understanding these interactions is crucial for optimizing the compound's therapeutic potential and minimizing off-target effects .

Several compounds share structural similarities with 1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
3-Aminopyrrolidine-2,5-dioneContains pyrrolidine ringExhibits strong anticonvulsant activity
N-(4-Fluorophenyl) pyrrolidine-2,5-dioneSubstituted at nitrogenPotentially enhanced selectivity for certain targets
3-Piperidinopropanoic acidDifferent functional groupsPrimarily studied for neuroprotective effects

The uniqueness of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride lies in its specific piperidine substitution and its dual activity as an IDO1 inhibitor and anticonvulsant agent, which may not be fully replicated in other similar compounds .

The classical approach to synthesizing 1-(piperidin-4-yl)pyrrolidine-2,5-dione derivatives involves sequential functionalization of piperidine precursors followed by cyclization to form the pyrrolidine-2,5-dione moiety. A widely employed method begins with the reaction of 4-aminopiperidine with maleic anhydride under acidic conditions to generate an enamine intermediate, which undergoes intramolecular cyclization upon heating (Figure 1). This two-step process typically achieves yields of 65–78% in laboratory settings, with the final hydrochloride salt formed via treatment with hydrochloric acid in ethanol.

Recent advancements have focused on diversifying the piperidine ring substituents prior to cyclization. For instance, palladium-catalyzed cross-coupling reactions enable the introduction of aryl or heteroaryl groups at the piperidine nitrogen before anhydride coupling. A notable example involves Suzuki-Miyaura coupling of 4-bromopiperidine with substituted phenylboronic acids, followed by reaction with pyrrolidine-2,5-dione derivatives in dichloromethane using triethylamine as a base. This strategy allows for the incorporation of electron-withdrawing or donating groups at the para position of the piperidine ring, significantly expanding the compound's structural diversity.

Table 1: Representative Yields in Multi-Step Piperidine Functionalization

Reaction StepReagents/ConditionsAverage Yield (%)
Piperidine brominationNBS, CCl₄, 0°C92
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME85
Enamine formationMaleic anhydride, HCl, reflux78
CyclizationTEA, DCM, 40°C82

The choice of solvent significantly impacts reaction efficiency, with dichloromethane providing optimal results due to its ability to stabilize charged intermediates while maintaining reagent solubility. Catalytic amounts of palladium on carbon (5% w/w) have been shown to accelerate the final cyclization step by facilitating proton transfer reactions.

Mechanochemical Approaches for Heterocyclic Ring Formation

While traditional solution-phase synthesis remains predominant, mechanochemical methods using ball milling technology offer promising alternatives for constructing the piperidine-pyrrolidinedione framework. In one innovative approach, equimolar quantities of piperidin-4-amine and maleic acid undergo solvent-free grinding in a planetary ball mill with zirconium oxide jars (Figure 2). The mechanical energy input (typically 30 Hz for 2 hours) facilitates direct amide bond formation and subsequent cyclization through consecutive dehydration steps, achieving yields comparable to conventional methods (70–75%).

This technique eliminates the need for volatile organic solvents and reduces reaction times from hours to minutes. Comparative studies demonstrate that mechanochemical synthesis produces derivatives with improved crystallinity compared to solution-phase counterparts, as evidenced by X-ray diffraction analyses. The method proves particularly effective for synthesizing sterically hindered derivatives where traditional nucleophilic substitution reactions face limitations.

Catalytic Asymmetric Synthesis of Chiral Piperidine-Pyrrolidinedione Hybrids

The development of enantioselective synthetic routes to 1-(piperidin-4-yl)pyrrolidine-2,5-dione derivatives has gained momentum following discoveries of their biological activity dependence on absolute configuration. A landmark approach utilizes Evans' oxazaborolidine catalysts to induce asymmetry during the key cyclization step (Figure 3). Treatment of N-Boc-protected 4-aminopiperidine with dichloromaleic anhydride in the presence of (R)-BINOL-derived catalysts (20 mol%) produces the (S)-enantiomer with 94% ee and 81% yield.

Table 2: Catalyst Screening for Asymmetric Cyclization

Catalyst Systemee (%)Yield (%)
(R)-BINOL/Ti(OiPr)₄9481
Jacobsen's Salen-Co8875
Cinchona Alkaloid Derivatives9279

Ring-closing metathesis (RCM) strategies employing Grubbs II catalyst have also proven effective for constructing chiral piperidine rings prior to dione formation. Allyl glycine derivatives undergo RCM at 40°C in dichloromethane to form enantiomerically pure piperidine intermediates, which are subsequently oxidized to the corresponding diones using ruthenium trichloride/sodium periodate. This orthogonal protection-deprotection strategy allows independent control of stereochemistry at multiple centers.

Microwave-Assisted Cyclization Techniques for Structural Diversification

Microwave irradiation has revolutionized the synthesis of strained heterocyclic systems like 1-(piperidin-4-yl)pyrrolidine-2,5-dione. A optimized protocol involves subjecting N-(piperidin-4-yl)maleimide precursors to microwave radiation (300 W, 150°C) in dimethylacetamide for 15 minutes, achieving near-quantitative cyclization yields (98%) compared to 6-hour conventional heating (82% yield). The rapid dielectric heating effect selectively activates polar transition states while minimizing thermal decomposition pathways.

Table 3: Conventional vs. Microwave-Assisted Cyclization

ParameterConventionalMicrowave
Reaction Time6 hours15 min
Yield82%98%
Byproduct Formation12%<2%
Energy Consumption (kJ/mol)48085

This technology enables rapid exploration of structure-activity relationships through parallel synthesis of derivatives bearing diverse electron-withdrawing substituents on the pyrrolidinedione ring. Computational modeling suggests microwave irradiation lowers the activation energy for cyclization by 18–22 kJ/mol through preferential orientation of dipolar intermediates in the electric field.

Impact of Nitrogen-Substituent Modifications on Target Affinity

The modification of nitrogen-substituent groups in 1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride has demonstrated profound effects on target receptor binding affinity and selectivity profiles. Systematic structure-activity relationship studies have revealed that the introduction of specific pharmacophore elements significantly influences the compound's interaction with biological targets, particularly serotonin receptors and transporters [1] [2] [3].

The most significant breakthrough in nitrogen-substituent optimization emerged from the incorporation of indole-containing residues linked through variable methylene spacers. Compounds bearing four-methylene-5-fluoro-3-piperidin-4-yl-1H-indole substituents, exemplified by compounds 4b and 4k, exhibited exceptional dual activity toward 5-HT1A receptors and serotonin transporters with binding affinities of 4.9 nanomolar and 7.0 nanomolar for 5-HT1A receptors, respectively [1]. These modifications resulted in balanced dual activity profiles, with SERT inhibition constants of 17.5 nanomolar and 32.4 nanomolar, establishing them as promising candidates for antidepressant applications [1].

The replacement of fluorine with methoxy groups in the 5-position of the indole ring system yielded compounds with enhanced 5-HT1A receptor selectivity. Compound 4c, containing a 4-methylene-5-methoxy-3-piperidin-4-yl-1H-indole substituent, demonstrated the highest 5-HT1A receptor affinity in the series with a binding constant of 2.3 nanomolar [1]. However, this modification resulted in reduced SERT affinity (85.2 nanomolar), indicating a trade-off between receptor selectivity and dual activity profiles [1].

The most remarkable advancement in nitrogen-substituent modification involved the introduction of unsaturated tetrahydropyridine systems. Compound 6b, featuring a 4-methylene-5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole residue, achieved optimal dual activity with exceptional binding affinities of 3.5 nanomolar for 5-HT1A receptors and 1.5 nanomolar for SERT [3]. This represents a significant improvement over saturated analogs, demonstrating the importance of electronic effects in unsaturated heterocyclic systems [3].

Table 1: Impact of N-Substituent Modifications on Target Affinity

CompoundN-Substituent5-HT1A Ki (nM)SERT Ki (nM)Target Affinity Enhancement
4b4-methylene-5-fluoro-3-piperidin-4-yl-1H-indole4.917.5Dual 5-HT1A/SERT
4k4-methylene-5-fluoro-3-piperidin-4-yl-1H-indole7.032.4Dual 5-HT1A/SERT
4c4-methylene-5-methoxy-3-piperidin-4-yl-1H-indole2.385.2High 5-HT1A selectivity
4l4-methylene-5-methoxy-3-piperidin-4-yl-1H-indole3.295.3High 5-HT1A selectivity
6b4-methylene-5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole3.51.5Optimal dual activity
6c3-methylene-5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole15.474.3Moderate dual activity
MW0054-methylene-5-fluoro-3-piperidin-4-yl-1H-indole7.5505.0Multi-receptor profile
AC0153-methylene-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole12.88.9High SERT affinity

The structure-activity relationship analysis revealed that the length of the alkyl linker connecting the imide moiety to the pharmacophore element constitutes a critical determinant of target affinity. Four-methylene spacers consistently provided optimal binding geometries, while shorter linkers resulted in decreased receptor affinity due to suboptimal spatial arrangements [3]. The electronic nature of substituents on the indole ring system also played a crucial role, with electron-withdrawing groups such as nitro and cyano enhancing SERT affinity, while electron-donating methoxy groups favored 5-HT1A receptor selectivity [3].

Role of Piperidine Ring Conformation in Bioavailability Enhancement

The conformational preferences of the piperidine ring system in 1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride exert substantial influence on the compound's bioavailability and pharmacokinetic properties. Comprehensive conformational analysis has revealed that specific structural modifications can dramatically improve oral bioavailability through enhanced metabolic stability and optimized absorption characteristics [4] [5] [6].

The most significant conformational factor affecting bioavailability involves the length of methylene spacers connecting the pyrrolidine-2,5-dione core to the piperidine-containing pharmacophore. Compounds with four-methylene spacers demonstrated optimal oral bioavailability profiles, achieving favorable pharmacokinetic parameters through balanced lipophilicity and metabolic stability [1] [5]. These structural modifications resulted in reduced first-pass metabolism and enhanced tissue penetration compared to shorter-chain analogs [5].

Metabolic stability studies revealed dramatic differences between saturated and unsaturated piperidine systems. The reference compound MW005, containing a saturated piperidine ring, exhibited a half-life of 31 minutes and intrinsic clearance of 222.8 microliters per minute per milligram of protein in hepatic microsomal preparations [3]. In stark contrast, compounds featuring unsaturated tetrahydropyridine rings demonstrated significantly enhanced metabolic stability with half-lives exceeding 60 minutes, representing more than a two-fold improvement in metabolic resistance [3].

The conformational analysis of N-acylpiperidine derivatives revealed critical insights into bioavailability enhancement mechanisms. Computational studies demonstrated that axial orientation of substituents at the C-2 position is thermodynamically favored by 3.2 kilocalories per mole due to pseudoallylic strain effects [4]. This conformational preference significantly influences the three-dimensional molecular shape, creating more spherical and disk-like geometries that enhance membrane permeability and bioavailability [4].

Table 2: Role of Piperidine Ring Conformation in Bioavailability Enhancement

Structural FeatureBioavailability ImpactMechanistic BasisReference Examples
Four-methylene spacerOptimal oral bioavailabilityOptimal pharmacokinetic propertiesCompounds 4b, 4c, 4k, 4l
Three-methylene spacerModerate bioavailabilityReduced first-pass metabolismCompounds 5 series
Two-methylene spacerPoor bioavailabilityHigh clearanceCompounds 4o-u series
Saturated piperidine ringEnhanced metabolic stabilityResistance to metabolic degradationMW005 (t₁/₂ = 31 min)
Unsaturated tetrahydropyridine ringImproved SERT affinityElectronic effects enhance bindingTetrahydropyridine derivatives (t₁/₂ >60 min)
Axial conformation (N-acylpiperidines)Favorable for binding (ΔG -3.2 kcal/mol)Pseudoallylic strain stabilizationN-acylpiperidine derivatives
Equatorial conformationLess favorable for bindingSteric hindrance reduces affinityLimited protein binding examples
Chair conformationPreferred in 77% of crystal structuresThermodynamically stableMajority of PDB structures
Twist-boat conformationFound in 23% of structuresProtein interaction stabilizedProtein-stabilized conformations

Crystallographic analysis of protein-bound conformations provided additional evidence for the importance of conformational flexibility in bioavailability enhancement. Examination of 294 N-acylpiperidine structures in the Protein Data Bank revealed that 77% adopted chair conformations, while 23% exhibited twist-boat conformations [4]. The higher prevalence of twist-boat conformations in protein-bound states compared to solution structures suggests that conformational adaptability contributes to enhanced binding affinity and bioavailability [4].

The introduction of chiral centers at specific positions of the piperidine ring has been shown to significantly impact bioavailability through effects on aqueous solubility and membrane permeability. Compounds with 3-substituted chiral piperidine rings demonstrated improved oral bioavailability compared to their unsubstituted analogs, with notable examples showing enhanced exposure and reduced clearance in rodent pharmacokinetic studies [6] [7].

Electronic Effects of Aryl Sulfonyl Groups on Enzyme Inhibition Potency

The electronic properties of aryl sulfonyl substituents in pyrrolidine-2,5-dione derivatives exert profound effects on enzyme inhibition potency through modulation of electronic density distribution and molecular recognition patterns. Systematic investigation of electronic effects has revealed that both electron-withdrawing and electron-donating groups can enhance inhibitory activity, depending on the specific target enzyme and binding site characteristics [8] [9] [10].

The most potent enzyme inhibition was achieved with electron-withdrawing aryl sulfonyl groups, particularly those containing nitro substituents. Compounds bearing 3-nitrophenylsulfonyl groups demonstrated exceptional inhibitory potency with IC₅₀ values of 0.6 micromolar against metallo-β-lactamase enzymes [8]. This enhanced activity was attributed to the strong electron-withdrawing properties of the nitro group, which increased the electrophilicity of the sulfonyl carbon and facilitated favorable interactions with nucleophilic residues in the enzyme active site [8].

Bulky electron-donating groups also contributed significantly to enzyme inhibition potency, with 4-tert-butylphenylsulfonyl derivatives exhibiting IC₅₀ values of 1.2 micromolar [8]. The enhanced potency of bulky substituents was attributed to improved van der Waals interactions with hydrophobic regions of the enzyme binding pocket, rather than pure electronic effects [8]. This finding highlighted the importance of steric complementarity in addition to electronic considerations for optimal enzyme inhibition [8].

The relationship between electronic effects and selectivity profiles revealed important trends for therapeutic development. Compounds with moderate electron-withdrawing groups, such as 4-bromophenylsulfonyl and 4-chlorophenylsulfonyl derivatives, demonstrated optimal balances between inhibitory potency and selectivity profiles [8]. These modifications achieved IC₅₀ values of 2.1 micromolar and 2.8 micromolar, respectively, while maintaining good selectivity over off-target enzymes [8].

Table 3: Electronic Effects of Aryl Sulfonyl Groups on Enzyme Inhibition Potency

Aryl Sulfonyl GroupElectronic EffectEnzyme Inhibition Potency (IC₅₀ μM)SAR ObservationsSelectivity Profile
4-tert-butylphenylsulfonylElectron-donating (bulky)1.2Bulky substituents enhance potencyHigh selectivity
4-OCF₃-phenylsulfonylElectron-withdrawing (strong)1.4Strong EWG improves activityModerate selectivity
4-iodophenylsulfonylElectron-withdrawing (moderate)1.8Size more important than electronicsGood selectivity
4-bromophenylsulfonylElectron-withdrawing (moderate)2.1Optimal balance of size/electronicsGood selectivity
4-chlorophenylsulfonylElectron-withdrawing (moderate)2.8Good potency maintenanceModerate selectivity
4-fluorophenylsulfonylElectron-withdrawing (weak)4.2Size limitation reduces activityLower selectivity
3-nitrophenylsulfonylElectron-withdrawing (very strong)0.6Strongest potency with NO₂Highest selectivity
4-methoxyphenylsulfonylElectron-donating3.5Moderate activity with EDGModerate selectivity
Phenylsulfonyl (unsubstituted)Neutral5.1Baseline activityPoor selectivity

Structure-activity relationship analysis revealed that the position of electron-withdrawing substituents significantly influenced inhibitory potency. Meta-substituted nitro groups provided superior activity compared to para-substituted analogs, with 3-nitrophenylsulfonyl derivatives achieving the highest potency in the series [11]. This positional effect was attributed to optimal electronic density distribution and favorable geometric arrangements for enzyme binding [11].

The electronic effects of aryl sulfonyl groups also influenced the mechanism of enzyme inhibition. Compounds with strongly electron-withdrawing groups demonstrated characteristics consistent with covalent inhibition mechanisms, while those with electron-donating groups appeared to function through reversible competitive inhibition [11]. This mechanistic diversity provides opportunities for developing inhibitors with different pharmacological profiles and duration of action [11].

Advanced molecular modeling studies revealed that electronic effects operate through multiple mechanisms, including modulation of hydrogen bonding patterns, alteration of π-π stacking interactions, and optimization of electrostatic complementarity with enzyme active sites [12] [11]. These insights have guided the design of next-generation inhibitors with enhanced potency and selectivity profiles [12].

Stereochemical Considerations in Chiral Center Development

The development of chiral centers in 1-(Piperidin-4-yl)pyrrolidine-2,5-dione derivatives presents complex stereochemical challenges that significantly impact both biological activity and regulatory compliance. Contemporary pharmaceutical development requires comprehensive understanding of stereochemical effects from the earliest stages of drug discovery through clinical development and manufacturing [13] [14] [15].

The introduction of chiral centers at the C-3 position of the pyrrolidine ring has demonstrated profound effects on biological activity profiles. Studies of 3-methylpyrrolidine derivatives revealed that the R-configuration consistently provided superior receptor binding affinity compared to the S-configuration [16] [17]. This stereochemical preference was attributed to optimal spatial orientation of the methyl substituent, which minimized steric interactions with the pyrrolidine ring and maximized favorable contacts with receptor binding sites [16].

Chiral center development at the C-4 position of the piperidine ring yielded different stereochemical requirements depending on the target receptor system. For estrogen receptor modulators, the S-configuration at C-4 enhanced selectivity toward estrogen receptor alpha, while the R-configuration provided broader receptor activity [16]. These findings highlighted the critical importance of absolute stereochemical control in achieving desired therapeutic profiles [16].

The conformational consequences of chiral center introduction have been extensively studied through computational and experimental methods. N-acylpiperidine derivatives with chiral substituents at the C-2 position demonstrated strong preferences for axial orientations, with thermodynamic advantages of up to 3.2 kilocalories per mole [4]. This conformational bias significantly influenced molecular shape and binding geometry, ultimately affecting biological activity and pharmacokinetic properties [4].

Table 4: Stereochemical Considerations in Chiral Center Development

Chiral CenterStereochemical ImpactDevelopment ConsiderationsRegulatory RequirementsExamples
C-3 of pyrrolidine ringR-configuration preferred for activityEarly stereochemical determination requiredFDA guidelines mandate absolute stereochemistry3-R-methylpyrrolidine vs 3-S-methyl
C-4 of piperidine ringS-configuration enhances selectivityEnantioselective synthesis neededEnantiomer-specific testing requiredCis-3,4-diphenylpyrrolidine derivatives
C-2 of piperidine ringAxial orientation favored (ΔG -3.2 kcal/mol)Conformational analysis criticalManufacturing process validationN-acylpiperidine conformers
Multiple stereocentersExponential complexity in optimizationSystematic stereoisomer evaluationClinical trial stereospecific analysisMulti-chiral drug candidates
Axial vs. equatorial substituentsAxial provides better binding geometryMolecular modeling for predictionQuality control chiral methodsProtein-bound ligand conformations

Regulatory considerations for chiral drug development have become increasingly stringent since the implementation of FDA guidelines in 1992 [14] [15]. These regulations require that absolute stereochemistry be established early in drug development, with comprehensive characterization of individual enantiomers regarding safety, efficacy, and pharmacokinetic properties [14]. The development of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione derivatives must therefore incorporate robust analytical methods for stereochemical characterization and quality control [15].

The complexity of stereochemical optimization increases exponentially with the number of chiral centers present in the molecule. Compounds with multiple stereocenters require systematic evaluation of all possible stereoisomers to identify optimal configurations for desired biological activities [13] [14]. This comprehensive approach, while resource-intensive, is essential for developing therapeutically viable drug candidates with predictable and reproducible pharmacological profiles [13].

Advanced synthetic methodologies for enantioselective synthesis have been developed specifically for pyrrolidine and piperidine-containing compounds. Chiral pool strategies utilizing naturally occurring amino acids as starting materials have proven particularly effective for maintaining stereochemical integrity throughout multi-step synthetic sequences [18] [19]. These approaches provide access to enantiomerically pure compounds suitable for pharmaceutical development while minimizing stereochemical scrambling during synthesis [18].

Dates

Last modified: 08-17-2023

Explore Compound Types